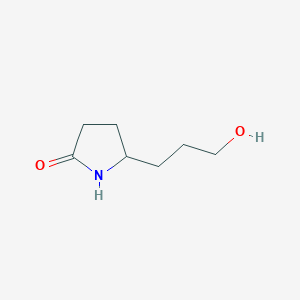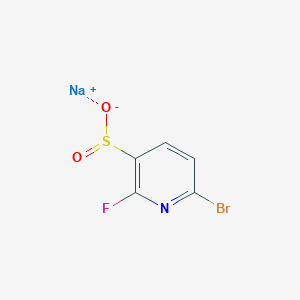
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an aminopropyl group attached to a dimethylaniline moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-N,N-dimethylaniline and (S)-1-chloropropane.
Reduction: The nitro group of 4-nitro-N,N-dimethylaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Alkylation: The resulting 4-amino-N,N-dimethylaniline is then alkylated with (S)-1-chloropropane under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Continuous Alkylation: Employing continuous flow reactors for the alkylation step to enhance efficiency and yield.
化学反应分析
Types of Reactions
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Further reduction can be performed using agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of agrochemicals.
作用机制
The mechanism of action of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.
相似化合物的比较
Similar Compounds
(S)-1-Aminopropyl phosphonic acid: Another chiral compound with similar aminopropyl functionality but different applications, primarily as a chelating agent.
(S)-3-(1-Aminopropyl)benzonitrile hydrochloride: Shares the aminopropyl group but has a different aromatic moiety, used in different chemical syntheses.
Uniqueness
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline is unique due to its specific structure, which combines the aminopropyl group with a dimethylaniline moiety, providing distinct chemical reactivity and applications compared to other similar compounds.
属性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC 名称 |
4-[(1S)-1-aminopropyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H18N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h5-8,11H,4,12H2,1-3H3/t11-/m0/s1 |
InChI 键 |
PGBYJELBVKNJGV-NSHDSACASA-N |
手性 SMILES |
CC[C@@H](C1=CC=C(C=C1)N(C)C)N |
规范 SMILES |
CCC(C1=CC=C(C=C1)N(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride](/img/structure/B13109775.png)

![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)

![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)


![Isoxazolo[4,3-D]pyrimidine](/img/structure/B13109832.png)


![4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13109838.png)

![3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine](/img/structure/B13109845.png)

